1,3'-Biazetidine dihydrochloride 1,3'-Biazetidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 928038-36-2
VCID: VC7926684
InChI: InChI=1S/C6H12N2.2ClH/c1-2-8(3-1)6-4-7-5-6;;/h6-7H,1-5H2;2*1H
SMILES: C1CN(C1)C2CNC2.Cl.Cl
Molecular Formula: C6H14Cl2N2
Molecular Weight: 185.09

1,3'-Biazetidine dihydrochloride

CAS No.: 928038-36-2

Cat. No.: VC7926684

Molecular Formula: C6H14Cl2N2

Molecular Weight: 185.09

* For research use only. Not for human or veterinary use.

1,3'-Biazetidine dihydrochloride - 928038-36-2

Specification

CAS No. 928038-36-2
Molecular Formula C6H14Cl2N2
Molecular Weight 185.09
IUPAC Name 1-(azetidin-3-yl)azetidine;dihydrochloride
Standard InChI InChI=1S/C6H12N2.2ClH/c1-2-8(3-1)6-4-7-5-6;;/h6-7H,1-5H2;2*1H
Standard InChI Key YPPQGGNUBRKDAR-UHFFFAOYSA-N
SMILES C1CN(C1)C2CNC2.Cl.Cl
Canonical SMILES C1CN(C1)C2CNC2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

1,3'-Biazetidine dihydrochloride belongs to the azetidine family, a class of four-membered saturated heterocycles containing one nitrogen atom. Its molecular formula, C₆H₁₂N₂·2HCl, reflects the dihydrochloride salt form of the base compound 1,3'-biazetidine (C₆H₁₂N₂) . The IUPAC name, 1-(azetidin-3-yl)azetidine dihydrochloride, denotes the connectivity between the two azetidine rings at their 3-position nitrogen atoms.

Table 1: Key identifiers of 1,3'-biazetidine dihydrochloride

PropertyValueSource
CAS Registry Number928038-36-2
Molecular FormulaC₆H₁₂N₂·2HCl
Molar Mass185.097 g/mol
IUPAC Name1-(azetidin-3-yl)azetidine dihydrochloride
Density1.726–1.813 g/cm³

X-ray crystallography reveals a triclinic crystal system (space group P1̄) with two molecules per unit cell. The dihedral angle between the two triazole rings in related analogs averages 85.68°, minimizing steric strain and stabilizing the four-membered azetidine rings . This structural rigidity, combined with π–π stacking interactions (3.515 Å separation), contributes to its mechanical stability and energetic properties .

Synthesis and Purification Methods

The synthesis of 1,3'-biazetidine dihydrochloride involves multistep nucleophilic substitution reactions under controlled conditions. A representative protocol derived from polycyclic energetic material synthesis includes:

  • Nucleophilic Substitution: Reacting 3,3',5,5'-tetrachloro-4,4'-bi-1,2,4-triazole (TCBT) with 3,3'-difluoroazetidine (DFAZ) hydrochloride in N,N-dimethylformamide (DMF) at 30°C for 24 hours .

  • Workup: Filtration, ethyl acetate extraction, and drying with anhydrous MgSO₄.

  • Purification: Column chromatography on silica gel, yielding 55–79% isolated product .

Table 2: Representative synthesis conditions

ParameterValueSource
SolventDMF
Temperature30–40°C
Reaction Time24 hours
BaseK₂CO₃
Yield55–93%

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment. The ¹H NMR spectrum in DMSO-d₆ shows characteristic azetidine proton resonances at δ 4.51–4.58 ppm, while ¹³C NMR confirms sp³-hybridized carbons at 64.00 ppm .

Physicochemical Properties

The compound exhibits a melting point of 194.0°C and a crystal density of 1.726 g/cm³ at 296 K . Fourier-transform infrared (FTIR) spectra reveal absorption bands at 2957 cm⁻¹ (C–H stretch) and 1578 cm⁻¹ (C=N stretch), consistent with azetidine and triazole functionalities .

Table 3: Spectroscopic and thermal data

PropertyValueSource
Melting Point194.0°C
FTIR Peaks2957, 1578, 1484 cm⁻¹
¹H NMR (DMSO-d₆)δ 4.51–4.58 ppm
¹³C NMR (DMSO-d₆)δ 64.00, 116.88 ppm

Crystallographic studies highlight intermolecular interactions that enhance stability. For example, π–π stacking between aromatic rings reduces sensitivity to mechanical stress, a property leveraged in energetic material design .

Biological Activities and Mechanism of Action

1,3'-Biazetidine dihydrochloride interacts with biological targets via hydrogen bonding and electrostatic interactions, facilitated by its nitrogen-rich structure. Preliminary studies suggest inhibition of enzymes involved in nucleotide metabolism and receptor tyrosine kinases, implicating potential anticancer applications .

Proposed Mechanism:

  • Hydrogen Bonding: The compound’s nitrogen atoms form hydrogen bonds with active-site residues of target enzymes, altering substrate binding.

  • Electrostatic Interactions: Protonated amine groups attract negatively charged phosphate groups on ATP or DNA .

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